2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyanocyclohexyl)propanamide
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Overview
Description
2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyanocyclohexyl)propanamide is a synthetic organic compound characterized by its complex structure, which includes a tetrazole ring, a chlorophenyl group, and a cyanocyclohexyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyanocyclohexyl)propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.
Introduction of the Cyanocyclohexyl Group: The cyanocyclohexyl group is introduced through a nucleophilic substitution reaction, where cyclohexylamine reacts with a suitable cyanating agent, such as cyanogen bromide.
Coupling Reaction: The final step involves coupling the tetrazole derivative with the cyanocyclohexyl intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent, such as dichloromethane, to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to accommodate larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine under suitable conditions using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.
Major Products
Oxidation: Oxidized tetrazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyanocyclohexyl)propanamide is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyanocyclohexyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and chlorophenyl group are likely to play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyanocyclohexyl)propanamide: Similar structure with a methyl group instead of a chlorine atom.
2-[5-(4-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyanocyclohexyl)propanamide: Contains a fluorine atom instead of chlorine.
2-[5-(4-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyanocyclohexyl)propanamide: Bromine atom replaces the chlorine.
Uniqueness
The presence of the chlorine atom in 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyanocyclohexyl)propanamide can significantly influence its chemical reactivity and biological activity compared to its analogs. Chlorine’s electronegativity and size can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-(1-cyanocyclohexyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O/c1-12(16(25)20-17(11-19)9-3-2-4-10-17)24-22-15(21-23-24)13-5-7-14(18)8-6-13/h5-8,12H,2-4,9-10H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKZTCDXHCZLDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)N2N=C(N=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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